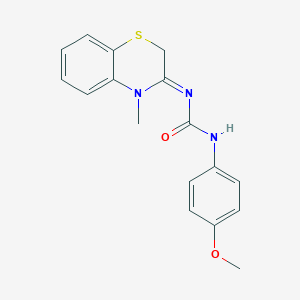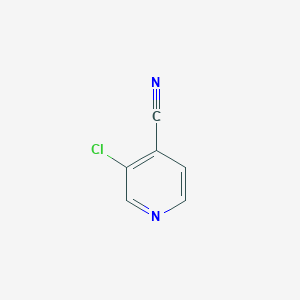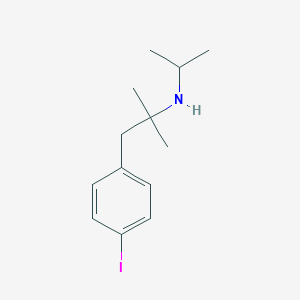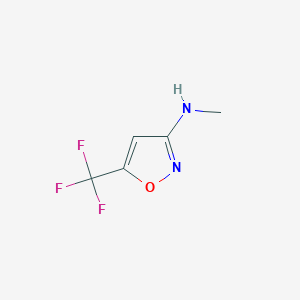
N-methyl-5-(trifluoromethyl)isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-(trifluoromethyl)isoxazol-3-amine, also known as TFMMA, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7), which plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.
作用機序
N-methyl-5-(trifluoromethyl)isoxazol-3-amine acts as a positive allosteric modulator of mGlu7 receptors, which enhances the receptor's affinity for glutamate and increases its signaling efficacy. The activation of mGlu7 receptors by N-methyl-5-(trifluoromethyl)isoxazol-3-amine leads to the inhibition of presynaptic neurotransmitter release and the modulation of postsynaptic ion channels, resulting in the regulation of synaptic transmission and plasticity.
生化学的および生理学的効果
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been shown to exert various biochemical and physiological effects in different brain regions and cell types. For example, in the hippocampus, N-methyl-5-(trifluoromethyl)isoxazol-3-amine enhances long-term potentiation (LTP) and facilitates spatial learning and memory. In the amygdala, N-methyl-5-(trifluoromethyl)isoxazol-3-amine reduces anxiety-like behavior and attenuates fear memory consolidation. In the prefrontal cortex, N-methyl-5-(trifluoromethyl)isoxazol-3-amine improves working memory and attentional processing. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been shown to protect against neurotoxicity induced by glutamate and beta-amyloid, suggesting its potential therapeutic value for neurodegenerative diseases.
実験室実験の利点と制限
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has several advantages for lab experiments, such as its high potency and selectivity for mGlu7 receptors, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-methyl-5-(trifluoromethyl)isoxazol-3-amine also has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing to maintain its effect. In addition, N-methyl-5-(trifluoromethyl)isoxazol-3-amine can induce desensitization and internalization of mGlu7 receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research on N-methyl-5-(trifluoromethyl)isoxazol-3-amine and mGlu7 receptors. One direction is to develop more potent and selective mGlu7 receptor agonists and antagonists for basic and translational research. Another direction is to investigate the role of mGlu7 receptors in different brain regions and cell types, as well as their interactions with other neurotransmitter systems and signaling pathways. Furthermore, the therapeutic potential of mGlu7 receptor modulators for various neurological and psychiatric disorders should be explored in preclinical and clinical studies.
合成法
N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be synthesized through a multistep process involving the reaction of 2,2,2-trifluoroethylamine with 2-cyanomethyl-2-oxazoline, followed by N-methylation and cyclization. The yield of N-methyl-5-(trifluoromethyl)isoxazol-3-amine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
N-methyl-5-(trifluoromethyl)isoxazol-3-amine has been widely used as a research tool to study the function and pharmacology of mGlu7 receptors in vitro and in vivo. It has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. N-methyl-5-(trifluoromethyl)isoxazol-3-amine has also been used to investigate the role of mGlu7 receptors in various physiological and pathological conditions, such as anxiety, depression, drug addiction, and neurodegenerative diseases.
特性
CAS番号 |
110235-16-0 |
|---|---|
製品名 |
N-methyl-5-(trifluoromethyl)isoxazol-3-amine |
分子式 |
C5H5F3N2O |
分子量 |
166.1 g/mol |
IUPAC名 |
N-methyl-5-(trifluoromethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C5H5F3N2O/c1-9-4-2-3(11-10-4)5(6,7)8/h2H,1H3,(H,9,10) |
InChIキー |
BZPWJNGBAWBUDJ-UHFFFAOYSA-N |
SMILES |
CNC1=NOC(=C1)C(F)(F)F |
正規SMILES |
CNC1=NOC(=C1)C(F)(F)F |
同義語 |
3-Isoxazolamine,N-methyl-5-(trifluoromethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



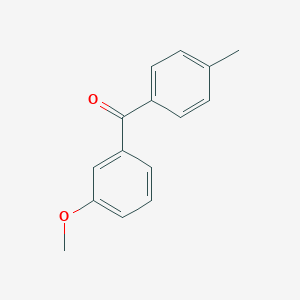
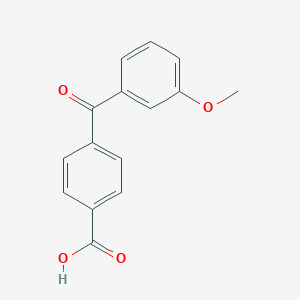
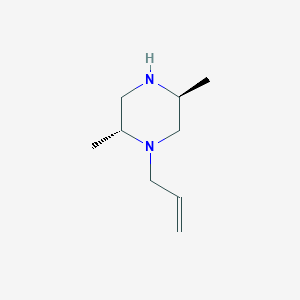
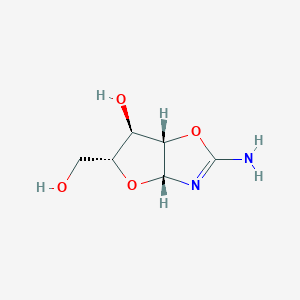
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
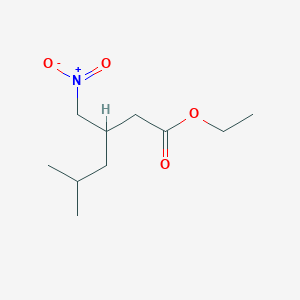
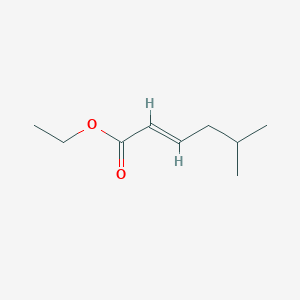
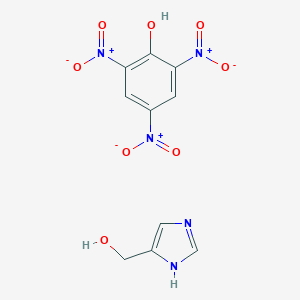
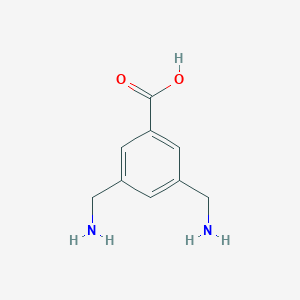
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

